molecular formula C15H15NO4S2 B3119398 Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate CAS No. 251097-13-9

Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate

Cat. No.: B3119398
CAS No.: 251097-13-9
M. Wt: 337.4 g/mol
InChI Key: RVFNSQVGGDXUCN-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate is a chemical compound with the molecular formula C15H15NO4S2 and a molecular weight of 337.4 g/mol. This compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate typically involves the reaction of 4-methoxyaniline with a thienyl-containing compound under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiol or amine derivatives .

Scientific Research Applications

Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate include:

  • Methyl 2-({2-[(4-aminophenyl)carbonyl]-3-thienyl}sulfanyl)acetate
  • Methyl 2-({2-[(4-hydroxyphenyl)carbonyl]-3-thienyl}sulfanyl)acetate
  • Methyl 2-({2-[(4-chlorophenyl)carbonyl]-3-thienyl}sulfanyl)acetate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-[2-[(4-methoxyphenyl)carbamoyl]thiophen-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-19-11-5-3-10(4-6-11)16-15(18)14-12(7-8-21-14)22-9-13(17)20-2/h3-8H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFNSQVGGDXUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153590
Record name Methyl 2-[[2-[[(4-methoxyphenyl)amino]carbonyl]-3-thienyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251097-13-9
Record name Methyl 2-[[2-[[(4-methoxyphenyl)amino]carbonyl]-3-thienyl]thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251097-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[2-[[(4-methoxyphenyl)amino]carbonyl]-3-thienyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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